molecular formula C11H19NO3 B1344260 N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine CAS No. 203663-26-7

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B1344260
CAS No.: 203663-26-7
M. Wt: 213.27 g/mol
InChI Key: XTXKANSXTANTFE-UHFFFAOYSA-N
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Description

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine typically involves the following steps :

    Starting Material: The process begins with 4-piperidone hydrochloride hydrate.

    Reduction: The 4-piperidone is reduced using sodium borohydride in methanol under reflux conditions.

    Protection: The resulting 4-hydroxypiperidine is then protected using di-tert-butyl dicarbonate in the presence of potassium carbonate in methanol under reflux conditions.

    Purification: The final product is purified by crystallization from petroleum ether.

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves the use of accessible raw materials, high-yield reactions, and cost-effective methods to ensure high purity and stable properties .

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine involves its interaction with various molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes and pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-4-piperidinemethanol
  • N-Boc-4-piperidinecarboxaldehyde
  • N-Boc-4-piperidineethanol

Uniqueness

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is unique due to its specific structure, which includes a hydroxymethyl group and a Boc-protected piperidine ring. This structure imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .

Biological Activity

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Overview

This compound, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, has the molecular formula C11_{11}H21_{21}NO3_3 and a molecular weight of 215.29 g/mol. It features a hydroxymethyl group and a Boc-protected piperidine ring, which contribute to its unique reactivity and properties .

The biological activity of this compound is primarily linked to its role as a substrate or inhibitor in enzymatic reactions. The compound can influence specific enzymes and metabolic pathways through various mechanisms:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites or altering their conformation.
  • Substrate Activity : It may serve as a substrate for specific enzymatic reactions, facilitating biochemical processes.

Antioxidant Properties

Recent studies have highlighted the antioxidative properties of tetrahydropyridine derivatives. These compounds have shown potential in scavenging free radicals and reducing oxidative stress in biological systems .

Anticancer Activity

This compound has been explored for its anticancer properties. Research indicates that related piperidine derivatives exhibit cytotoxicity against various cancer cell lines. For instance, certain derivatives have shown enhanced apoptosis induction in tumor cell models compared to standard treatments .

Neuroprotective Effects

The compound’s structural features suggest potential neuroprotective effects. Piperidine derivatives are being investigated for their ability to inhibit cholinesterase enzymes and modulate neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Numerous studies have investigated the biological activities of this compound and its derivatives:

  • Cytotoxicity Studies : A study demonstrated that certain piperidine derivatives exhibit significant cytotoxic effects against FaDu hypopharyngeal tumor cells. The results indicated that the structural complexity of these compounds enhances their interaction with biological targets .
  • Molecular Docking Studies : In silico studies utilizing molecular docking techniques have revealed the binding affinities of this compound to various enzyme targets. These studies help elucidate the compound's mechanism of action at the molecular level .
  • Antioxidative Mechanisms : Research has shown that tetrahydropyridine derivatives can effectively reduce oxidative stress markers in vitro. This suggests their potential use as therapeutic agents in conditions characterized by oxidative damage .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
N-Boc-4-piperidinemethanolModerate cytotoxicityLacks hydroxymethyl group
N-Boc-4-piperidinecarboxaldehydeAntioxidant propertiesContains an aldehyde functional group
N-Boc-4-piperidineethanolNeuroprotective effectsAlcohol functional group

This compound stands out due to its specific structural attributes that enhance its reactivity and biological interactions compared to other piperidine derivatives.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h4,13H,5-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXKANSXTANTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148139
Record name 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203663-26-7
Record name 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203663-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

17.6 g of methyl 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydro-4-pyridinecarboxylate was dissolved in 300 ml of tetrahydrofuran. After adding 4.77 g of lithium tetrahydroborate and then 20 ml of methanol, the resulting mixture was stirred at room temperature for 20 minutes. Saturated ammonium chloride was added to the reaction mixture under ice-cooling and the resulting mixture was concentrated under reduced pressure. The residue was diluted with ethyl acetate, washed successively with water and a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate followed by filtration. After distilling off the solvent under reduced pressure, the obtained residue was purified by silica gel column chromatography (eluted with n-hexane/ethyl acetate) to thereby give 10.7 g of the title compound as a colorless oily substance.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.77 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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